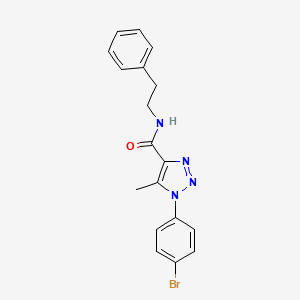
1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The presence of the bromine atom indicates that this compound could be used in various chemical reactions as a precursor for other compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the triazole ring and the two phenyl rings .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include electrophilic aromatic substitution, a common reaction for compounds containing phenyl rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A significant area of research involves the synthesis of novel compounds using triazole derivatives as core structures for potential therapeutic applications. For instance, studies on triazole derivatives have shown promising results in the development of antimicrobial agents. Specifically, triazole compounds have been synthesized and evaluated for their antimicrobial activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Cryptococcus neoformans var. grubii and Candida albicans. Some triazole derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and also showed activity against C. albicans, indicating their potential as selective antimicrobial agents with minimal impact on human cell viability (Pokhodylo et al., 2021).
Anticancer Research
Triazole derivatives have also been investigated for their anticancer properties. For example, compounds synthesized from triazole precursors have been tested for their antitumor activity against human cancer cell lines, including breast and liver carcinoma cells. This research indicates that certain triazole compounds could serve as key precursors for novel synthesis of heterocycles with potential antitumor activity, highlighting the versatility of triazole derivatives in medicinal chemistry (Badrey & Gomha, 2012).
Chemical Synthesis and Characterization
Another aspect of research focuses on the chemical synthesis and structural characterization of triazole derivatives. Studies have detailed the synthesis of various triazole compounds, elaborating on methodologies such as the Suzuki−Miyaura reaction and subsequent reactions to yield compounds with potential biological activity. These studies not only contribute to the understanding of the chemical properties of triazole derivatives but also pave the way for the development of novel compounds with varied biological activities (Ikemoto et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-13-17(18(24)20-12-11-14-5-3-2-4-6-14)21-22-23(13)16-9-7-15(19)8-10-16/h2-10H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIQKCWAXQZSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Isopropyl-benzenesulfonyl)-phenyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B2991501.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide oxalate](/img/structure/B2991508.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2991509.png)
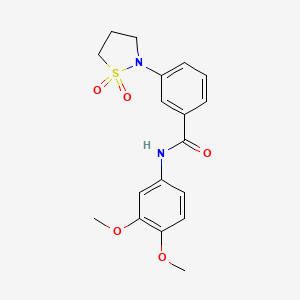
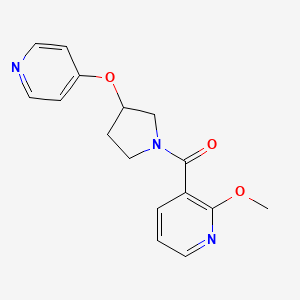
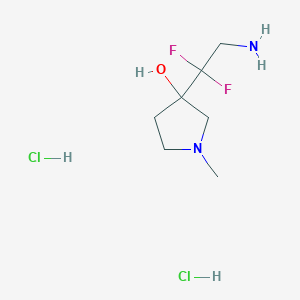
![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride](/img/structure/B2991516.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991518.png)
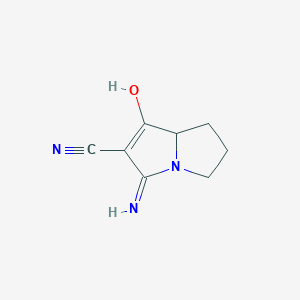

![2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2991521.png)
![5-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2991523.png)